N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
CAS No. |
5334-68-9 |
|---|---|
Molecular Formula |
C12H10ClN5 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10ClN5/c1-18-12-8(6-16-18)11(14-7-15-12)17-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,14,15,17) |
InChI Key |
NCHJVZNFNABCPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of NSC 1454 involves specific synthetic routes and reaction conditions. The preparation typically includes the following steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. These conditions are optimized to ensure the highest yield and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of NSC 1454 involves large-scale chemical reactors and continuous monitoring of reaction parameters. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
NSC 1454 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of NSC 1454.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule. Common reagents for these reactions include halogens and nucleophiles. The major products formed depend on the nature of the substituents and reaction conditions.
Scientific Research Applications
NSC 1454 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 1454 is used as a reagent in various synthetic reactions. It is also studied for its unique chemical properties and potential as a catalyst in certain reactions.
Biology: In biological research, NSC 1454 is used to study molecular interactions and pathways. It is particularly useful in the study of enzyme kinetics and protein-ligand interactions.
Medicine: NSC 1454 has potential applications in medicine, particularly in the development of new therapeutic agents. It is studied for its potential to interact with specific molecular targets and pathways involved in disease processes.
Industry: In the industrial sector, NSC 1454 is used in the production of various chemical products. Its unique properties make it valuable in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 1454 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity The exact molecular targets and pathways involved can vary depending on the specific application and context of use
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Findings from Comparative Studies
SARS-CoV-2 Mpro Inhibition :
- The target compound exhibits slightly lower binding affinity (-8.55 kcal/mol) compared to N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (-8.62 kcal/mol), likely due to reduced π-π stacking from the benzyl group . However, the 2-chlorophenyl group may enhance hydrophobic interactions with Mpro’s active site.
- Substitution at position 6 (e.g., 6-chloro in NSC7867) marginally reduces affinity, suggesting steric hindrance or electronic effects .
Kinase Inhibition :
- SI388 (2a) demonstrates potent Src kinase inhibition (IC50 = 0.28 µM) due to the 6-(methylthio) and 2-chloro-2-phenylethyl groups, which enhance hydrophobic and halogen bonding .
- OSI-027 targets mTOR with high selectivity over PI3K (>100-fold), attributed to its hexahydrocyclopenta[c]pyrrole substituent, which optimizes hinge-region binding .
Toxicity and Safety: Pyrazolo[3,4-d]pyrimidin-4-amines generally show low acute toxicity. For example, 3-methyl-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine has an LD50 of 1332.2 mg/kg in mice, indicating favorable safety . Substituents like morpholinoethylthio (e.g., 2e) may improve solubility and reduce off-target effects .
Impact of Substituents on Pharmacological Properties
- Halogenation : Chlorine at the 2-position (target compound) vs. 4-position (e.g., 1-(4-chlorobenzyl)-N-(2-MeOEt)) alters steric bulk and electronic distribution, influencing target engagement .
- Alkyl/Aryl Groups : Methyl at position 1 enhances metabolic stability compared to bulkier groups (e.g., tert-butyl in OSI-027 precursors) .
- Thioether Modifications : 6-(Methylthio) in SI388 improves kinase inhibition by mimicking ATP’s sulfur interactions, whereas 6-(isopropylthio) in 2d reduces potency due to increased hydrophobicity .
Biological Activity
N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, also known as NSC 1454, is a compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| CAS Number | 5334-68-9 |
| Molecular Formula | C12H10ClN5 |
| Molecular Weight | 259.69 g/mol |
| IUPAC Name | This compound |
| LogP | 2.83 |
| PSA (Polar Surface Area) | 55.63 |
The biological activity of NSC 1454 is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. Research indicates that this compound can inhibit key enzymes and receptors associated with cancer progression and other diseases.
- Target Interaction : NSC 1454 has been shown to bind to specific targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis .
- Cell Cycle Modulation : Studies have demonstrated that NSC 1454 can induce apoptosis in cancer cells by affecting cell cycle progression and promoting DNA fragmentation .
- Dual Inhibition : The compound exhibits dual inhibitory properties against EGFR and VEGFR, making it a candidate for multitarget therapeutic strategies .
Anticancer Activity
NSC 1454 has been evaluated for its anticancer properties across various cancer cell lines:
- MCF-7 Breast Cancer Cells : In vitro studies revealed that NSC 1454 effectively inhibited the proliferation of MCF-7 cells, leading to significant reductions in tumor growth .
- Selectivity Indices : The compound showed variable selectivity indices against different targets, indicating its potential as a multitarget anticancer agent .
Antimicrobial Activity
Emerging research suggests that NSC 1454 may also possess antimicrobial properties:
- Preliminary studies indicate that compounds within the phenylpyrazolo[3,4-d]pyrimidine class exhibit activity against various pathogenic bacteria and fungi .
- The specific mechanisms by which NSC 1454 exerts antimicrobial effects require further investigation but may involve disruption of microbial cell processes.
Case Studies
Several case studies have highlighted the efficacy of NSC 1454 in different experimental settings:
- In Vitro Studies on Tumor Cell Lines : A study reported that NSC 1454 significantly inhibited cell migration and induced apoptosis in MCF-7 cells at concentrations ranging from 0.3 to 24 µM .
- Molecular Docking Studies : Computational analyses have provided insights into the binding modes of NSC 1454 with target proteins, suggesting a strong affinity for EGFR and VEGFR due to structural compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
